

Technical Guide: 4-Chloroquinoline-3-Carboxylic Acid[1][2]

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Compound of Interest

Compound Name: *4-Chloro-quinoline-3-carboxylic acid*

Cat. No.: *B8516075*

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Executive Summary

4-Chloroquinoline-3-carboxylic acid (and its ethyl ester derivative) is a critical heterocyclic scaffold in medicinal chemistry, serving as the structural core for second-generation quinolone antibiotics, antimalarial agents, and kinase inhibitors (e.g., CK2 inhibitors).[1] Its chemical value lies in its bifunctional reactivity: the highly electrophilic C4-chlorine atom allows for facile Nucleophilic Aromatic Substitution (

), while the C3-carboxylic acid moiety provides a handle for solubility modulation or further pharmacophore attachment.

This guide details the structural properties, synthesis pathways, and reactivity profiles of this compound, designed for researchers optimizing lead compounds in drug discovery.

Part 1: Chemical Identity & Physical Properties[2][3]

The compound exists primarily in two forms in the laboratory: the stable ethyl ester intermediate and the reactive free acid. Researchers must distinguish between these two, as the free acid is prone to hydrolysis-driven reversion to the 4-hydroxy form under improper conditions.

Structural Specifications

Property	Free Acid	Ethyl Ester (Precursor)
CAS Number	179024-66-9	13720-94-0
Formula		
MW	207.61 g/mol	235.67 g/mol
Appearance	Off-white solid	White to pale yellow solid
Melting Point	>240 °C (Dec.)	44 – 48 °C
Solubility	DMSO, DMF, dil.[2] Base	DCM, Ethyl Acetate, Ethanol
Stability	Sensitive to moisture (hydrolysis to 4-OH)	Stable at RT

Electronic Structure Analysis

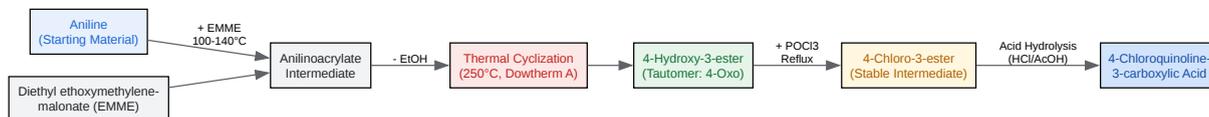
The quinoline ring is electron-deficient. The C4 position is activated for nucleophilic attack due to the combined electron-withdrawing effects of the heterocyclic nitrogen and the adjacent C3-carboxyl group.

- H-2 Proton: Highly deshielded (ppm) due to the adjacent electronegative nitrogen and the anisotropy of the C3-carbonyl.
- C-4 Carbon: The site of primary reactivity (). The leaving group ability of chloride is enhanced by the protonation or complexation of the quinoline nitrogen.

Part 2: Synthesis Pathways

The industrial standard for synthesizing 4-chloroquinoline-3-carboxylic acid is the Gould-Jacobs Reaction, followed by chlorination.

Pathway Diagram (Gould-Jacobs & Chlorination)



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Caption: The Gould-Jacobs pathway converts aniline to the 4-hydroxy scaffold, which is chlorinated to the 4-chloro derivative. Note that hydrolysis to the acid is the final, delicate step.

Detailed Protocol: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate[1]

1. Condensation & Cyclization:

- Reagents: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
- Procedure: Heat mixture at 110°C for 2 hours to form the enamine. Add to boiling diphenyl ether (Dowtherm A) at 250°C. Stir for 30-60 mins.
- Workup: Cool to RT. Add hexane to precipitate Ethyl 4-hydroxyquinoline-3-carboxylate. Filter and wash.[3]

2. Chlorination (The Critical Step):

- Reagents: Ethyl 4-hydroxyquinoline-3-carboxylate (10 g), (30 mL).
- Procedure: Reflux the mixture for 1-2 hours. The solid dissolves as the reaction proceeds.
- Workup: Evaporate excess under reduced pressure. Pour residue onto crushed ice/ammonia water (carefully, exothermic!). Extract with Dichloromethane (DCM).[4]
- Yield: ~85-90% of Ethyl 4-chloroquinoline-3-carboxylate.

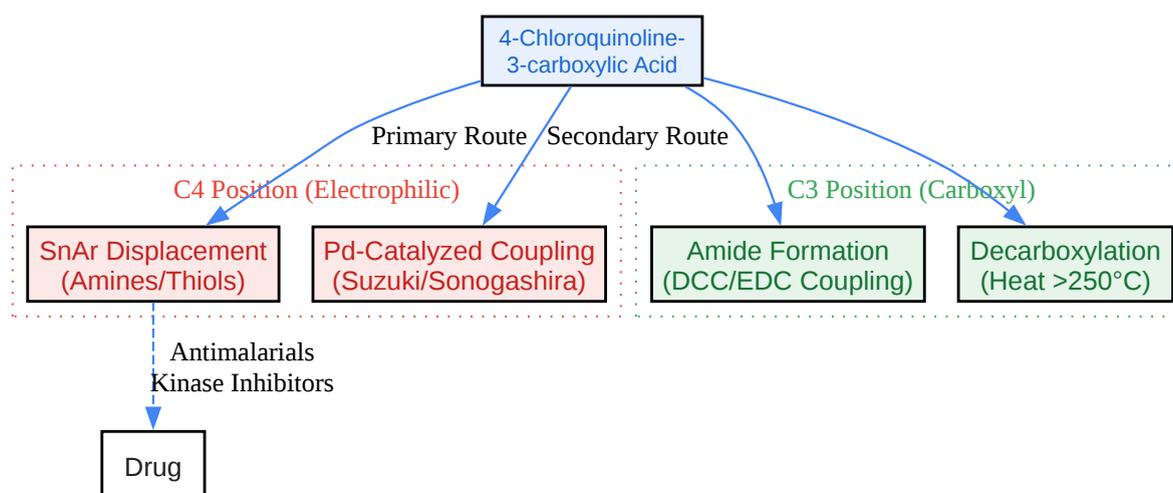
3. Hydrolysis to Free Acid:

- Caution: Basic hydrolysis (NaOH) can displace the chlorine (reverting to 4-OH).
- Protocol: Use Acidic Hydrolysis. Reflux the ester in a mixture of Acetic Acid and conc. HCl (2:1) for 1-2 hours. Pour into ice water. The free acid precipitates as an off-white solid.[3]

Part 3: Reactivity & Applications[7]

The utility of 4-chloroquinoline-3-carboxylic acid lies in its orthogonal reactivity.

Reactivity Logic Flow



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Caption: Orthogonal reactivity map. C4 is sensitive to nucleophiles; C3 is open to standard acid derivatization.

Nucleophilic Aromatic Substitution ()

This is the most common reaction. The 4-Cl group is displaced by primary or secondary amines.

- Mechanism: Addition-Elimination.[5]
- Conditions: Reflux in ethanol or DMF. No catalyst required for aliphatic amines. Aniline derivatives may require acid catalysis (HCl) or heating in phenol.
- Application: Synthesis of 4-aminoquinoline antimalarials (Chloroquine analogs) and EGFR/CK2 inhibitors.

Derivatization of the Carboxyl Group[7][9][10][11][12][13][14]

- Esterification: Fischer esterification (MeOH/H₂SO₄) regenerates the ester.
- Amidation: Activation with
to the acid chloride, followed by amine addition.
 - Note: The acid chloride is highly reactive; the 4-Cl is stable to conditions.

Part 4: Characterization Data

When validating the structure, the following spectral signatures are definitive.

1H NMR (DMSO-d₆, 400 MHz)

Position	Shift (ppm)	Multiplicity	Assignment
H-2	9.15	Singlet (s)	Characteristic of quinoline-3-COOH
H-8	8.35	Doublet (d)	Peri-proton
H-5	8.10	Doublet (d)	Peri-proton
H-7	7.95	Triplet (t)	Aromatic
H-6	7.80	Triplet (t)	Aromatic
COOH	13.5 - 14.0	Broad (br)	Acidic proton (exchangeable)

Mass Spectrometry (ESI/EI)

- Molecular Ion (): 207/209 (3:1 ratio due to isotope pattern).
- Fragmentation: Loss of (M-44) is common in the acid form during ionization.

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